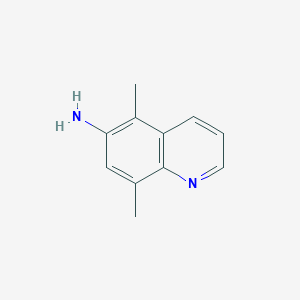

5,8-Dimethylquinolin-6-amine

Übersicht

Beschreibung

5,8-Dimethylquinolin-6-amine is a nitrogen-containing heterocyclic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are found in many natural products, functional materials, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylquinolin-6-amine can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. For instance, the Skraup synthesis, a classical method for quinoline preparation, can be adapted to introduce the desired substituents . Another method involves the Friedländer synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce functional groups onto the quinoline ring . These methods are scalable and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dimethylquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated quinoline derivatives, which can further undergo substitution reactions to introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

5,8-Dimethylquinolin-6-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,8-Dimethylquinolin-6-amine involves its interaction with biological targets. For instance, in antimalarial activity, quinoline derivatives interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and parasite death . The compound’s amino and methyl groups play a crucial role in its binding affinity and specificity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Primaquine: An 8-aminoquinoline used as an antimalarial drug.

Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.

Chloroquine: A 4-aminoquinoline with antimalarial properties.

Uniqueness

5,8-Dimethylquinolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 8th positions can enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

5,8-dimethylquinolin-6-amine |

InChI |

InChI=1S/C11H12N2/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,12H2,1-2H3 |

InChI-Schlüssel |

WMWPIIFZIBNQHC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C2=C1N=CC=C2)C)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.